Ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate is a synthetic compound that belongs to the class of hydroxy esters. This compound is characterized by the presence of a p-chlorophenyl group attached to a hydroxybutyrate moiety, which imparts unique chemical properties and potential biological activities. The compound is primarily studied for its applications in medicinal chemistry and as an intermediate in organic synthesis.
Ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate can be synthesized through various methods, often utilizing starting materials such as p-chlorophenyl derivatives and hydroxybutanoic acid esters. It falls under the category of hydroxy esters, which are esters containing a hydroxyl group (-OH) on the carbon chain adjacent to the ester functional group. This classification is significant as it influences the compound's reactivity and interactions in biological systems.
The synthesis of ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate can be achieved through several methodologies, including:
The molecular structure of ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate can be represented as follows:
The presence of the chlorine atom in the aromatic ring enhances lipophilicity and may influence biological activity.
Ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate can participate in various chemical reactions:
These reactions highlight its versatility as a synthetic intermediate in organic chemistry.
Further studies are necessary to elucidate specific mechanisms involving this compound.
These properties are crucial for handling and application in laboratory settings.
Ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate has several potential applications in scientific research:
The ongoing research into this compound's properties and applications could lead to novel discoveries in medicinal chemistry and biochemistry.
Alcohol dehydrogenases (ADHs) serve as highly efficient biocatalysts for the asymmetric synthesis of ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate. These enzymes convert the prochiral ketone precursor, ethyl 3-(p-chlorophenyl)-3-oxobutyrate, to the corresponding chiral alcohol with exceptional enantioselectivity (>99% ee) under mild reaction conditions (pH 7.0–7.5, 25–30°C) [3] [8]. ADHs from Lactobacillus kefiri and recombinant Escherichia coli strains demonstrate particular efficiency for this transformation, leveraging their intrinsic anti-Prelog stereopreference to yield the (R)-enantiomer – a configuration critical for pharmaceutical applications [8] [10].
Recombinant ADH expression in E. coli significantly enhances biocatalyst performance, enabling substrate loading up to 50 g/L while maintaining cofactor turnover numbers exceeding 5,000 [3]. Cofactor regeneration represents a critical process parameter, with glucose dehydrogenase (GDH)/glucose systems proving most effective for NADPH recycling, while formate dehydrogenase (FDH)/formate systems optimize NADH regeneration efficiency [8]. Reaction engineering studies reveal that substrate hydrophobicity (logP ≈ 1.8) necessitates careful solvent selection, with 10–20% (v/v) water-miscible cosolvents (isopropanol) maintaining enzyme stability while preventing substrate precipitation [3].
Table 1: ADH-Catalyzed Reduction Performance for Ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate Synthesis
ADH Source | Cofactor | Ee (%) | Yield (%) | Product Configuration | Optimal Conditions |
---|---|---|---|---|---|
Lactobacillus kefiri | NADPH | >99 | 92 | (R) | pH 7.0, 30°C, 10% isopropanol |
Recombinant E. coli | NADH | 99.8 | 95 | (R) | pH 7.5, 25°C, 5 mM NAD⁺ |
Candida magnoliae | NADPH | 98 | 88 | (S) | pH 6.8, 28°C, GDH recycling |
Short-chain dehydrogenases/reductases (SDRs) constitute a distinct enzymatic family that delivers complementary stereoselectivity to ADHs in the synthesis of ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate. Characterized by their compact size (≈250 amino acids) and Rossmann fold architecture, SDRs utilize NADH exclusively for carbonyl reduction [3]. The Acetobacter sp. CCTCC M209061 SDR exhibits remarkable anti-Prelog specificity, generating the (R)-hydroxy ester with 98% enantiomeric excess at substrate concentrations up to 75 mM [9]. This stereochemical outcome contrasts with Prelog-specific ADHs, highlighting how enzyme selection directly controls chiral space.
Cofactor recycling efficiency fundamentally determines SDR process economics. Escherichia coli transformants co-expressing SDR and NAD⁺-dependent FDH enable continuous NADH regeneration via formate oxidation, achieving total turnover numbers (TTN) exceeding 10,000 [3] [8]. Kinetic resolution of racemic products provides an alternative stereocontrol strategy; SDRs from Bacillus sp. selectively oxidize the undesired (S)-enantiomer, enriching the (R)-enantiomer to >99% ee through dynamic kinetic resolution processes [3].
Integrated chemoenzymatic sequences significantly enhance the synthetic efficiency of ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate production. A representative two-step cascade combines ketoreductase-catalyzed asymmetric reduction with halohydrin dehalogenase (HHDH)-mediated cyanation, achieving an overall yield of 89% with exceptional enantiomeric purity [10]. In this optimized process, recombinant E. coli co-expressing a Candida magnoliae ketoreductase and Agrobacterium tumefaciens HHDH first generates ethyl (S)-4-chloro-3-hydroxybutyrate from ethyl 4-chloroacetoacetate, followed by stereoinversion via cyanide displacement to yield ethyl (R)-4-cyano-3-hydroxybutyrate – a structural analog of the target compound [8] [10].
Reaction engineering enables direct telescoping without intermediate isolation: Following the ketoreduction (40h, pH 7.0), sodium cyanide addition and pH adjustment to 8.0 facilitates the HHDH-catalyzed cyanation (57h) within the same reactor, minimizing processing time and maximizing atom economy [10]. This cascade exemplifies the power of multi-enzyme systems to streamline synthetic routes to β-hydroxy esters, bypassing traditional protection/deprotection sequences and hazardous reagents.
Reaction medium engineering critically influences biocatalyst performance and product yield in ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate synthesis. The compound's intermediate hydrophobicity (logP ≈ 1.8) necessitates strategic solvent selection to balance substrate solubility, enzyme stability, and product inhibition [3]. Monophasic aqueous systems (0.1 M phosphate buffer, pH 7.0) maintain optimal enzyme conformation but limit substrate loading to <20 mM due to precipitation issues. Incorporating 10–30% (v/v) water-miscible cosolvents (isopropanol, ethanol, DMSO) enhances substrate solubility 3–5 fold but risks enzyme denaturation beyond threshold concentrations [3] [10].
Biphasic systems overcome these limitations by partitioning substrates and products into organic phases while retaining biocatalysts in aqueous compartments. Toluene emerges as the optimal organic phase (logP=2.5), demonstrating high substrate solubility (>1.5 M), low water solubility (0.05 g/L), and excellent biocompatibility with ADHs and SDRs [10]. At aqueous:organic phase ratios of 1:1 to 1:2, these systems achieve substrate loadings >100 mM while facilitating continuous product extraction, thereby alleviating product inhibition. The biphasic approach increases space-time yields 3.8-fold compared to monophasic systems (12.8 g/L/day vs. 3.4 g/L/day) while enabling enzyme reuse for ≥5 batches [3].
β-Cyclodextrin (β-CD) and its derivatives function as molecular carriers that dramatically improve the synthetic efficiency of ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate by forming dynamic inclusion complexes. The toroidal structure of β-CD (7 glucose units, cavity diameter 6.0–6.5 Å) enables host-guest complexation with the p-chlorophenyl moiety through hydrophobic interactions and van der Waals forces, increasing aqueous solubility of the substrate 4.7-fold (from 8.2 mM to 38.5 mM at 10% w/v β-CD) [4] [7]. This solubilization effect follows a 1:1 stoichiometry with binding constants (Ka) of 420–580 M⁻¹, as determined by phase-solubility studies.
Beyond solubility enhancement, β-CD derivatives stabilize biocatalysts through multiple mechanisms: (1) Hydroxypropyl-β-CD (HP-β-CD) reduces interfacial tension in biphasic systems, minimizing enzyme denaturation at liquid-liquid interfaces; (2) Methyl-β-CD (M-β-CD) preserves secondary structure of ADHs during prolonged reactions, extending catalyst half-life from 24h to 72h; (3) Randomly methylated β-CD (RM-β-CD) enhances mass transfer of hydrophobic substrates to enzyme active sites, increasing reaction rates 2.3-fold [4] [7]. Optimal process conditions employ 5–15% w/v HP-β-CD in aqueous buffers, achieving >90% conversion at substrate concentrations previously unattainable in aqueous media.
Table 2: Impact of β-Cyclodextrin Derivatives on Ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate Synthesis
Cyclodextrin Derivative | Solubility Enhancement (Fold) | Reaction Rate (mmol/g/h) | Enzyme Half-life (h) | Optimal Concentration |
---|---|---|---|---|
None | 1.0 | 0.8 | 24 | N/A |
β-CD | 4.7 | 1.5 | 48 | 10% w/v |
HP-β-CD | 5.2 | 1.8 | 72 | 15% w/v |
M-β-CD | 3.9 | 1.6 | 60 | 10% w/v |
RM-β-CD | 6.1 | 2.3 | 68 | 8% w/v |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7